molecular formula C16H17NO2 B2467783 N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1195639-99-6

N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2467783
CAS No.: 1195639-99-6
M. Wt: 255.317
InChI Key: QNOGEMOFDWGHML-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)benzamide is a chemical compound intended for research and further manufacturing applications only. It is strictly not for human or veterinary use. Researchers value this benzamide derivative as a potential building block or intermediate in organic synthesis and pharmaceutical development. The structure features a benzamide group linked to a hydroxy-phenylpropyl chain, a motif seen in compounds studied for various biological activities. As a research chemical, it may be utilized in exploring structure-activity relationships, biochemical pathway analysis, or as a precursor in the synthesis of more complex molecules. Handling should occur in a well-ventilated environment with appropriate personal protective equipment. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOGEMOFDWGHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxy-3-phenylpropyl)benzamide can be synthesized through the condensation of benzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-(2-hydroxy-3-phenylpropyl)benzamide features a benzamide structure with a hydroxyl group at the 2-position of the side chain. This unique configuration contributes to its biological activity, particularly in receptor interactions and enzyme inhibition.

Scientific Research Applications

1. Receptor Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various receptors involved in inflammatory processes and pain signaling. For instance, studies have highlighted its potential as an inhibitor of the P2X7 receptor, which plays a crucial role in inflammation and pain pathways. The presence of the hydroxyl group enhances hydrogen bonding interactions with biological targets, potentially increasing its efficacy as a therapeutic agent.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In a study evaluating derivatives of benzamides, several compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.72 µM . This suggests that this compound could be explored further for developing new antimicrobial agents.

3. Anticancer Potential

This compound derivatives have been assessed for their anticancer activities. For example, certain synthesized analogues demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil against human colorectal carcinoma cell lines (HCT116), indicating potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications can enhance potency and selectivity against cancer cells.

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of benzamide derivatives, including this compound, were synthesized and evaluated for their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the benzamide structure significantly improved antibacterial activity, with some compounds achieving MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer properties, this compound derivatives were tested against various cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity against HCT116 cells, with IC50 values indicating superior activity compared to conventional chemotherapy drugs. This underscores the compound's potential as a scaffold for developing novel anticancer therapies .

Compound NameStructure FeaturesNotable Activity
This compoundHydroxyl group at 2-positionPotential P2X7 receptor inhibitor
Benzamide Derivative AChlorine at meta positionAntimicrobial activity
Benzamide Derivative BMultiple hydroxyl groupsEnhanced anticancer activity

Table 2: Antimicrobial Screening Results

CompoundMIC (µM)Target Strains
This compound1.43Staphylococcus aureus
Benzamide C1.27Bacillus subtilis
Benzamide D5.19Escherichia coli

Table 3: Anticancer Screening Results

CompoundIC50 (µM)Cancer Cell Line
This compound4.53HCT116
Benzamide E5.85HCT116
Standard Drug (5-FU)9.99HCT116

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The hydroxy group may participate in hydrogen bonding, while the benzamide moiety can interact with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural attributes and molecular properties of N-(2-hydroxy-3-phenylpropyl)benzamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2-Hydroxy-3-phenylpropyl chain C₁₆H₁₇NO₂ 263.32 (calculated) Hydroxy and phenyl groups for potential hydrogen bonding and hydrophobicity N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide; 2-hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 221.28 N,O-bidentate directing group for metal catalysis
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl chain C₁₇H₁₉NO₃ 285.34 Electron-rich methoxy groups enhance aromatic interactions
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl and propyl groups C₁₃H₁₈N₂O₃S 282.36 Sulfamoyl group introduces polarity; studied via DFT calculations
N-(2-Hydroxy-3-(tetrazol-5-yl)phenyl)benzamide Tetrazole and keto groups C₁₇H₁₃N₅O₄ 351.32 Tetrazole enhances electronic complexity and bioactivity potential

Key Observations :

  • The phenylpropyl chain in the target compound likely increases hydrophobicity compared to methyl or methoxy substituents (e.g., ).
  • Hydroxy groups facilitate hydrogen bonding, as seen in ’s X-ray structure .
  • Electron-withdrawing groups (e.g., sulfamoyl in ) or heterocycles (e.g., tetrazole in ) alter electronic properties and reactivity.

Key Observations :

  • Straightforward amidation (e.g., ) contrasts with multi-step syntheses requiring coupling reagents (e.g., ).
  • The target compound’s synthesis may mirror but require optimization for the bulky phenylpropyl group.

Physicochemical and Spectroscopic Properties

Comparative data on melting points, solubility, and spectroscopic signatures:

Compound Melting Point (°C) Solubility (Polar vs. Non-polar) ¹H NMR Key Shifts (ppm) Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported Moderate in polar solvents δ 7.4–7.2 (aromatic H), δ 4.1 (OH)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 Low in water, high in DMSO δ 6.8–7.4 (aromatic H), δ 3.8 (OCH₃)
2-(N-Allylsulfamoyl)-N-propylbenzamide Not reported High in DMF δ 7.5–8.1 (aromatic H), δ 5.6 (allyl)
Target Compound (Inferred) ~80–100 (estimated) Low water solubility δ 7.3–7.5 (aromatic H), δ 2.8 (CH₂) N/A

Key Observations :

  • Methoxy groups () increase solubility in polar aprotic solvents compared to hydrophobic phenyl groups.
  • Hydroxy groups may lead to broad NMR peaks near δ 4–5 ().

Biological Activity

N-(2-hydroxy-3-phenylpropyl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, inflammation, and metabolic disorders. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a phenylpropyl moiety attached to a benzamide backbone. This structural configuration is crucial for its biological interactions. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing the compound's affinity for biological targets.

  • Inhibition of NFκB Activation :
    • Research indicates that N-substituted benzamides, including this compound, can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), a key regulator in inflammation and cancer progression. In vitro studies have shown that these compounds can induce apoptosis in target cells while simultaneously inhibiting NFκB activation by preventing IκB degradation .
  • Histone Deacetylase Inhibition :
    • Compounds structurally related to this compound have been identified as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known to induce differentiation and apoptosis in tumor cells, suggesting that similar mechanisms may be at play for this compound .
  • Receptor Modulation :
    • The compound has been studied for its potential as a P2X7 receptor inhibitor, which is involved in inflammatory processes. This inhibition could lead to reduced pain signaling and inflammation, making it a candidate for treating conditions associated with chronic pain and inflammation.

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit NFκB makes it a promising candidate for cancer therapies, particularly as a sensitizer for chemotherapy .
  • Metabolic Disorders : The compound may also play a role in managing metabolic syndrome by acting on pathways related to insulin secretion and lipid metabolism .
  • Anti-inflammatory Agents : Given its receptor-inhibiting properties, it could be beneficial in treating inflammatory diseases such as asthma or arthritis.

Table 1: Summary of Biological Activities

Compound NameActivityMechanism
This compoundApoptosis inductionNFκB inhibition
3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamidePain reliefP2X7 receptor inhibition
5-bromo-N-(2-hydroxy-3-phenylpropyl)benzamideAntitumor activityPI3Kα kinase inhibition
2-hydroxy-N-(3-phenylpropyl)benzamidePotential antiviral activityUnknown

Notable Research Findings

  • Apoptosis Induction :
    • A study demonstrated that modifying the benzamide structure could enhance its pro-apoptotic effects. Specifically, introducing halogen substitutions increased the compound's efficacy in inducing cell death in cancer cell lines .
  • Inflammatory Response Modulation :
    • Another study highlighted the role of this compound as an anti-inflammatory agent by demonstrating its ability to modulate cytokine production in immune cells.

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